

# A Comparative Safety Analysis: Acetaminophen vs. The Novel Analgesic Suzetrigine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of the long-established analgesic, **Acetaminophen**, and a recently approved, first-in-class non-opioid analgesic, Suzetrigine (brand name: Journavx<sup>™</sup>). The information is intended to support research, clinical development, and informed decision-making in the field of pain management.

# **Executive Summary**

Acetaminophen is a widely used analgesic and antipyretic with a well-established safety profile at therapeutic doses. Its primary safety concern is dose-dependent hepatotoxicity, which can lead to acute liver failure in cases of overdose. Suzetrigine, a selective sodium channel (NaV1.8) inhibitor, represents a new class of non-opioid analgesics for the management of moderate to severe acute pain. Clinical trial data for suzetrigine indicates a generally favorable safety profile, with the most common adverse events being mild to moderate in severity. This guide presents a side-by-side comparison of the available safety data, mechanisms of action, and relevant experimental protocols for both compounds.

# **Quantitative Safety Data**

The following tables summarize the adverse event data from key clinical trials. It is important to note that direct head-to-head trials of suzetrigine versus **acetaminophen** monotherapy for acute pain are not yet available. The suzetrigine data is compared against a placebo and a combination of hydrocodone and **acetaminophen**.



Table 1: Adverse Events from Phase 3 Trials of Suzetrigine in Acute Pain (NAVIGATE 1 & 2)[1] [2]

| Adverse Event<br>(≥2% in any<br>suzetrigine group) | Suzetrigine (100mg<br>loading dose, 50mg<br>q12h) | Placebo | Hydrocodone/Acet<br>aminophen<br>(5mg/325mg q6h) |
|----------------------------------------------------|---------------------------------------------------|---------|--------------------------------------------------|
| Abdominoplasty (NAVIGATE 2)                        | (N=447)                                           | (N=223) | (N=448)                                          |
| Nausea                                             | 20%                                               | 25%     | 33%                                              |
| Constipation                                       | 3.5%                                              | 4.2%    | 5.1%                                             |
| Headache                                           | 4.9%                                              | 9.3%    | 10.4%                                            |
| Dizziness                                          | 3.5%                                              | 5.1%    | 5.3%                                             |
| Vomiting                                           | 1.6%                                              | 2.8%    | 4.4%                                             |
| Bunionectomy (NAVIGATE 1)                          | (N=426)                                           | (N=216) | (N=431)                                          |
| Nausea                                             | 8.2%                                              | 10.6%   | 14.4%                                            |
| Headache                                           | 4.9%                                              | 9.3%    | 10.4%                                            |
| Dizziness                                          | 3.5%                                              | 5.1%    | 5.3%                                             |
| Pruritus                                           | 2.1%                                              | <1%     | <1%                                              |
| Muscle Spasms                                      | 1.3%                                              | <1%     | <1%                                              |
| Blood Creatine Phosphokinase Increased             | 1.1%                                              | <1%     | <1%                                              |
| Rash                                               | 1.1%                                              | <1%     | <1%                                              |

Data sourced from pooled analysis of NAVIGATE 1 and 2 trials. It is important to note that the active comparator included an opioid.

Table 2: Documented Adverse Effects of **Acetaminophen** in Acute Pain Management



| Adverse Event Category | Description                                                                                                                                             | Incidence                                                                                   |
|------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Hepatotoxicity         | Dose-dependent liver damage, potentially leading to acute liver failure. This is the most significant safety concern, particularly with overdose.[3][4] | Rare at therapeutic doses (up to 4g/day for adults).[6]                                     |
| Gastrointestinal       | Nausea, vomiting, abdominal pain.                                                                                                                       | Generally considered to have<br>a better gastrointestinal safety<br>profile than NSAIDs.[7] |
| Hypersensitivity       | Skin rash, itching.                                                                                                                                     | Uncommon.                                                                                   |
| Hematological          | Rare reports of blood dyscrasias.                                                                                                                       | Very rare.                                                                                  |

# **Signaling Pathways and Mechanism of Action**

Acetaminophen: Mechanism of Hepatotoxicity

At therapeutic doses, **acetaminophen** is safely metabolized in the liver primarily through glucuronidation and sulfation. A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes hepatic GSH stores, allowing NAPQI to bind to cellular proteins, particularly mitochondrial proteins. This covalent binding leads to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.





#### Click to download full resolution via product page

Caption: Acetaminophen metabolism and hepatotoxicity pathway.

Suzetrigine: Mechanism of Action

Suzetrigine is a highly selective inhibitor of the voltage-gated sodium channel NaV1.8. This channel is predominantly expressed in peripheral nociceptive (pain-sensing) neurons. By selectively blocking NaV1.8, suzetrigine inhibits the generation and propagation of pain signals from the periphery to the central nervous system. This targeted peripheral mechanism is believed to contribute to its analgesic effect without the central nervous system side effects commonly associated with opioids.





Click to download full resolution via product page

Caption: Mechanism of action of Suzetrigine.

# **Experimental Protocols**

Suzetrigine: Phase 3 Clinical Trials (NAVIGATE 1 & 2) Experimental Workflow[1][2][8][9][10]

The safety and efficacy of suzetrigine for moderate to severe acute pain were evaluated in two pivotal Phase 3, randomized, double-blind, placebo- and active-controlled trials.

 Study Population: Adults aged 18 to 80 years with moderate to severe pain following either bunionectomy (NAVIGATE 1, NCT05553366) or abdominoplasty (NAVIGATE 2, NCT05558410).



- Inclusion Criteria: Patients reporting a pain intensity of ≥4 on an 11-point Numeric Pain Rating Scale (NPRS) and "moderate" or "severe" on the Verbal Rating Scale (VRS).
- Exclusion Criteria: History of significant hepatic, renal, or cardiovascular disease; chronic pain conditions; or contraindications to the study medications.
- Treatment Arms:
  - Suzetrigine: 100 mg loading dose, followed by 50 mg every 12 hours.
  - Placebo.
  - Hydrocodone bitartrate/acetaminophen: 5 mg/325 mg every 6 hours.
- Primary Endpoint: Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo.
- Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests (including liver function tests), vital signs, and electrocardiograms.





Click to download full resolution via product page

Caption: Experimental workflow for Suzetrigine Phase 3 trials.

Acetaminophen: General Clinical Trial Design for Acute Pain



While a directly comparable trial protocol is not available, a typical design for evaluating **acetaminophen** in acute pain would involve the following:

- Study Population: Patients with a specific type of acute pain (e.g., post-dental extraction, post-operative pain).
- Inclusion/Exclusion Criteria: Similar to the suzetrigine trials, focusing on pain intensity and excluding patients with contraindications, particularly liver disease.
- Treatment Arms:
  - Acetaminophen (e.g., 1000 mg).
  - Placebo.
  - Potentially an active comparator (e.g., an NSAID).
- Primary Endpoint: Pain relief or pain intensity difference over a specified time period (e.g., 4-6 hours).
- Safety Assessments: Monitoring for adverse events, with a particular focus on any signs of liver injury through laboratory tests.

## **Discussion and Conclusion**

The emergence of novel non-opioid analgesics like suzetrigine offers a significant advancement in pain management, potentially providing effective pain relief with a reduced risk of the central nervous system side effects and abuse potential associated with opioids.

The primary safety concern with **acetaminophen** remains its potential for hepatotoxicity, which is directly related to the dose ingested. At therapeutic doses, it is generally considered safe. However, the risk of unintentional overdose is a significant public health issue.[4][5]

Suzetrigine, based on the available Phase 3 clinical trial data, demonstrates a different safety profile. The most frequently reported adverse events were generally mild to moderate and included pruritus, muscle spasms, and rash.[11][12] Importantly, in prelicensure trials, rates of serum aminotransferase elevations with suzetrigine were low and comparable to or less than



placebo.[11] However, as a new chemical entity, its long-term safety profile will require continued monitoring in the post-market setting.

Researchers and drug development professionals should consider the distinct safety profiles of these two analgesics. While **acetaminophen**'s efficacy and safety at therapeutic doses are well-documented over decades of use, its narrow therapeutic index regarding hepatotoxicity necessitates careful patient education and adherence to dosing guidelines. Suzetrigine offers a promising alternative with a novel mechanism of action and a favorable acute safety profile in clinical trials, though further real-world evidence will be crucial to fully characterize its long-term safety. Future head-to-head comparative studies between suzetrigine and **acetaminophen** monotherapy in various acute pain models will be invaluable for providing a more definitive comparison of their respective safety and efficacy profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Phase 3 Trial NAVIGATE 1 | Vertex Pharmaceuticals [vrtxmedical.com]
- 2. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 3. gastroliver.medicine.ufl.edu [gastroliver.medicine.ufl.edu]
- 4. Acetaminophen Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 5. Acetaminophen Toxicity StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 8. Transforming Pain Management: Suzetrigine, a Novel Non-Opioid Analgesic PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]



- 10. Suzetrigine, a Non-Opioid Small-Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzetrigine LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Safety Analysis: Acetaminophen vs. The Novel Analgesic Suzetrigine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664979#comparing-the-safety-profile-of-acetaminophen-with-newer-analgesic-compounds]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com